1-(2-Methylbenzofuran-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBHRWJPACMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480788 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40484-98-8 | |

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methylbenzofuran-3-yl)ethanone chemical structure and properties

An In-depth Technical Guide to 1-(2-Methylbenzofuran-3-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzofuran-3-yl)ethanone, a key heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, this document explores the compound's reactivity and its role as a versatile intermediate in the development of novel therapeutic agents, grounded in the broader context of the pharmacological importance of the benzofuran scaffold. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this valuable chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, an oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Compounds incorporating this motif exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This wide range of therapeutic potential has established benzofuran derivatives as crucial building blocks in the design and discovery of new drugs.[6] 1-(2-Methylbenzofuran-3-yl)ethanone, a key derivative, serves as a pivotal synthetic intermediate, enabling access to more complex and biologically active molecules. Its unique substitution pattern—a methyl group at the 2-position and an acetyl group at the 3-position—offers distinct reactivity and structural possibilities for further chemical elaboration.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. 1-(2-Methylbenzofuran-3-yl)ethanone is defined by its unique fused ring structure with specific substituents.

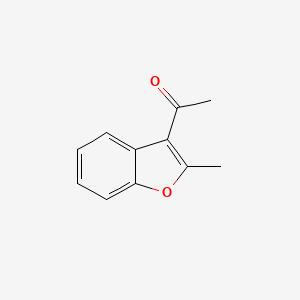

Molecular Structure

The core of the molecule consists of a benzene ring fused to a furan ring. An acetyl group (-COCH₃) is attached to the C3 position of the benzofuran ring, and a methyl group (-CH₃) is at the C2 position.

Caption: 2D representation of 1-(2-Methylbenzofuran-3-yl)ethanone.

Key Identifiers

For precise documentation and database retrieval, the following identifiers are used:

| Identifier | Value | Reference |

| CAS Number | 40484-98-8 | [7][8] |

| Molecular Formula | C₁₁H₁₀O₂ | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

| IUPAC Name | 1-(2-Methylbenzofuran-3-yl)ethanone | [7] |

| InChI | InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| InChIKey | MTNZPWYMBRSDTL-UHFFFAOYSA-N | |

| SMILES | CC(=O)C1=C(C)C2=CC=CC=C2O1 | [9] |

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring proper handling and storage.

| Property | Value | Reference |

| Physical State | Yellow oil | [7] |

| Boiling Point | 277.6 °C at 760 mmHg | [7] |

| Density | 1.13 g/cm³ | [7] |

| Refractive Index | 1.579 | [7] |

| Topological Polar Surface Area (TPSA) | 30.21 Ų | [10] |

| logP (Computed) | 2.94 | [10] |

| Hydrogen Bond Donors | 0 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Rotatable Bonds | 1 | [10] |

| Storage | Sealed in dry, room temperature | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. The expected spectral data for 1-(2-Methylbenzofuran-3-yl)ethanone are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum would show:

-

A singlet for the acetyl methyl protons (-COCH₃) around δ 2.6-2.8 ppm.

-

A singlet for the C2-methyl protons (-CH₃) around δ 2.5-2.7 ppm.

-

A multiplet region for the four aromatic protons on the benzene ring, typically between δ 7.2-7.8 ppm. The exact splitting pattern depends on the substitution pattern of any derivatives.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display 11 distinct signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region, around δ 190-195 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the eight carbons of the benzofuran core.

-

A signal for the acetyl methyl carbon around δ 28-32 ppm.

-

A signal for the C2-methyl carbon, typically upfield around δ 9-12 ppm.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 174 or 175, respectively, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

A strong, sharp peak around 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.

-

Absorptions in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic and furan rings.

-

C-H stretching bands around 2900-3100 cm⁻¹.

-

A strong band around 1250 cm⁻¹ for the C-O-C stretching of the furan ether linkage.

-

Synthesis and Reactivity

Synthetic Protocol: Perkin-Type Rearrangement

A robust and common method for synthesizing 3-acetyl-2-methylbenzofurans involves the reaction of an appropriate o-hydroxyaryl ketone with chloroacetone, followed by cyclization. This approach provides good yields and is adaptable to various substituted phenols.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0 eq.) and chloroacetone (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide is crucial for the subsequent reaction.

-

-

Reaction Execution: Heat the resulting mixture to reflux (approximately 80-82 °C) and stir vigorously for 48 to 96 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The extended reaction time ensures complete conversion.

-

-

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

-

Causality: The aqueous wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts. Extraction with an immiscible organic solvent isolates the desired organic product.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure 1-(2-Methylbenzofuran-3-yl)ethanone.

-

Causality: Drying removes residual water. Column chromatography separates the target compound from unreacted starting materials and side products based on polarity, yielding a product of high purity.

-

Chemical Reactivity

The reactivity of 1-(2-Methylbenzofuran-3-yl)ethanone is dictated by its key functional groups: the ketone, the electron-rich benzofuran ring, and the C2-methyl group.

-

Reactions at the Ketone: The acetyl group is a versatile handle for further modification. It can undergo:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Condensation: Base-catalyzed aldol condensation with aldehydes or ketones can extend the carbon chain.

-

Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester.

-

-

Reactions at the Benzofuran Ring: The benzofuran nucleus is susceptible to electrophilic aromatic substitution, although the acetyl group at C3 is deactivating. Reactions like nitration or halogenation would likely occur on the benzene portion of the ring system.[12]

-

Reactions at the C2-Methyl Group: The methyl group at the C2 position can be functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, creating a bromomethyl derivative which is an excellent precursor for further nucleophilic substitutions.[11]

Applications in Research and Drug Development

While 1-(2-Methylbenzofuran-3-yl)ethanone itself is primarily a synthetic intermediate, its core structure is found in numerous biologically active molecules. Benzofuran derivatives have shown significant promise in several therapeutic areas.

-

Anticancer Agents: Many synthetic benzofurans have been developed and investigated for their potent antitumor activities.[2][3] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11][13] The structural framework of 1-(2-Methylbenzofuran-3-yl)ethanone is a common starting point for the synthesis of such compounds.

-

Antimicrobial Agents: The benzofuran scaffold is a component of compounds with significant antibacterial and antifungal properties.[4] Modifications originating from the title compound can lead to novel agents to combat drug-resistant pathogens.

-

Enzyme Inhibitors: Certain 2-methylbenzofuran derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease.[14]

Safety and Handling

1-(2-Methylbenzofuran-3-yl)ethanone should be handled in accordance with good laboratory practices.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

As with any research chemical, it should be treated as having unknown hazards until fully characterized, and handled only by trained professionals.[7]

Conclusion

1-(2-Methylbenzofuran-3-yl)ethanone is a fundamentally important heterocyclic compound that serves as a versatile and valuable building block in organic synthesis. Its accessible synthesis, well-defined chemical properties, and multiple points for reactive functionalization make it an ideal starting material for creating diverse molecular libraries. Given the proven therapeutic potential of the benzofuran scaffold, this compound will continue to be of high interest to researchers in medicinal chemistry and drug discovery who are focused on developing the next generation of innovative therapeutic agents.

References

- Hoffman Fine Chemicals. (n.d.). CAS 40484-98-8 | 1-(2-Methylbenzofuran-3-yl)ethanone | MFCD15144222.

- BLDpharm. (n.d.). 40484-98-8|1-(2-Methylbenzofuran-3-yl)ethanone.

- Napiórkowska, M., et al. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.

- Sigma-Aldrich. (n.d.). 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone | 23911-57-1.

- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.

- National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025.

- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

- PMC (PubMed Central). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- PMC (PubMed Central). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Fluorochem. (n.d.). 1-(3-Methylbenzofuran-2-yl)ethanone.

- PMC (PubMed Central). (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- ChemScene. (n.d.). 23911-56-0 | 1-(3-Methylbenzofuran-2-yl)ethanone.

- ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 40484-98-8|1-(2-Methylbenzofuran-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis, Characterization, and Applications of 1-(2-Methylbenzofuran-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzofuran-3-yl)ethanone, a key heterocyclic ketone and valuable intermediate in synthetic organic chemistry and medicinal research. The benzofuran scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1] This document details the primary synthetic methodology for the title compound, focusing on the mechanistic principles of the Friedel-Crafts acylation of 2-methylbenzofuran. Furthermore, it outlines the expected analytical characterization using modern spectroscopic techniques and discusses the compound's reactivity and potential applications in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring. Its derivatives are a cornerstone in medicinal chemistry, exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The structural rigidity and electron-rich nature of the benzofuran ring system make it an ideal scaffold for designing molecules that can effectively interact with various biological targets.

Among benzofuran derivatives, those functionalized at the 2 and 3-positions are of particular interest. 1-(2-Methylbenzofuran-3-yl)ethanone (CAS RN: 40484-98-8) serves as a critical building block for creating more complex molecules.[2] The presence of a reactive acetyl group at the 3-position allows for a multitude of subsequent chemical transformations, making it a versatile precursor for synthesizing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its synthesis, handling, and application. The key identifiers and properties of 1-(2-Methylbenzofuran-3-yl)ethanone are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-Methylbenzofuran-3-yl)ethanone | [2] |

| CAS Number | 40484-98-8 | [2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Canonical SMILES | CC(=O)C1=C(C)OC2=CC=CC=C21 | N/A |

| InChI Key | SPVYQEMDTUNTIB-UHFFFAOYSA-N | [4] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 1-(2-Methylbenzofuran-3-yl)ethanone is the Friedel-Crafts acylation of 2-methylbenzofuran. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich benzofuran ring attacks a highly electrophilic acylium ion.

Mechanistic Rationale

The choice of Friedel-Crafts acylation is grounded in its efficiency and predictability for aromatic systems. The causality of the reaction proceeds in two main stages:

-

Generation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), coordinates with the acylating agent (acetyl chloride or acetic anhydride). This coordination polarizes the carbon-halogen or carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺). This species is a potent electrophile.

-

Electrophilic Attack and Rearomatization: The π-system of the 2-methylbenzofuran ring acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the C3 position due to the directing effect of the ring oxygen and the C2-methyl group, which stabilize the intermediate sigma complex (arenium ion). A subsequent deprotonation by a weak base (such as the [AlCl₄]⁻ complex) restores the aromaticity of the ring system, yielding the final product.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the Friedel-Crafts synthesis of 1-(2-Methylbenzofuran-3-yl)ethanone.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for Friedel-Crafts acylation on similar heterocyclic substrates.[5]

Materials:

-

2-Methylbenzofuran (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 eq). Add anhydrous DCM to create a suspension.

-

Catalyst Activation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via a syringe. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1 M HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-(2-Methylbenzofuran-3-yl)ethanone.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is unequivocally achieved through a combination of spectroscopic methods. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: aromatic protons (benzene ring, ~7.2-7.8 ppm), C2-methyl protons (~2.5 ppm), and acetyl methyl protons (~2.6 ppm). |

| ¹³C NMR | Resonances for: the carbonyl carbon (~195-200 ppm), aromatic and heterocyclic carbons (~110-155 ppm), and the two methyl carbons (~15-30 ppm). |

| FT-IR | A strong characteristic absorption band for the C=O stretch of the ketone (~1660-1680 cm⁻¹), along with C-O-C stretching and aromatic C=C stretching bands. |

| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the molecular weight (174.07 g/mol for C₁₁H₁₀O₂). |

Reactivity and Applications in Drug Development

1-(2-Methylbenzofuran-3-yl)ethanone is not merely a synthetic endpoint but a versatile platform for further molecular elaboration.

-

Functional Group Transformation: The acetyl group is highly reactive. It can undergo α-halogenation (e.g., bromination) to produce intermediates for further substitution.[6] It can also participate in condensation reactions to form chalcones or be reduced to an alcohol, opening pathways to a wide array of derivatives.

-

Scaffold for Bioactive Molecules: The core structure is a validated pharmacophore. Numerous studies have demonstrated that derivatives of 2-acetylbenzofurans and related structures possess significant biological activity. For instance, various substituted benzofurans have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against multiple cancer cell lines.[6][7][8] Furthermore, related 2-methylbenzofuran derivatives have been investigated as potent and selective monoamine oxidase (MAO) inhibitors, which are relevant for treating depression and neurodegenerative diseases.[3]

Conclusion

1-(2-Methylbenzofuran-3-yl)ethanone is a compound of significant strategic importance for chemists in the pharmaceutical and life sciences sectors. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, providing reliable access to this key intermediate. The compound's rich reactivity, combined with the proven biological relevance of the benzofuran scaffold, ensures its continued use in the exploration of new chemical space for the discovery of next-generation therapeutics.

References

-

Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9 . ResearchGate. [Link]

-

Synthesis of benzofurans via Friedel–Crafts acylation . ResearchGate. [Link]

-

CAS 40484-98-8 | 1-(2-Methylbenzofuran-3-yl)ethanone . Hoffman Fine Chemicals. [Link]

-

Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction . RSC Publishing. [Link]

-

An efficient friedel-crafts synthesis of 2-acylbenzofurans . Sci-Hub. [Link]

- CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . National Center for Biotechnology Information (PMC). [Link]

-

1-(5-Hydroxy-2-methylbenzofuran-3-yl)-ethanone - Spectrum . Wiley Science Solutions. [Link]

-

1-[2-Methyl-5-(prop-2-ynyloxy)benzofuran-3-yl]ethanone - Spectrum . Wiley Science Solutions. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity . MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 1-(2-Methylbenzofuran-3-yl)ethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic signature of 1-(2-Methylbenzofuran-3-yl)ethanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

1-(2-Methylbenzofuran-3-yl)ethanone possesses a benzofuran core, a bicyclic structure consisting of a fused benzene and furan ring. The substituents, a methyl group at the C2 position and an acetyl group at the C3 position, significantly influence the molecule's electronic environment and, consequently, its spectroscopic properties. Understanding these properties is crucial for confirming the compound's identity and purity in a laboratory setting.[1][2]

The following sections will delve into the specific spectral data, beginning with the experimental protocols for data acquisition, followed by a detailed interpretation of the expected spectral features.

Molecular Structure of 1-(2-Methylbenzofuran-3-yl)ethanone

Caption: Molecular structure of 1-(2-Methylbenzofuran-3-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Methylbenzofuran-3-yl)ethanone, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Data Acquisition

A general approach for acquiring NMR spectra for benzofuran derivatives involves the following steps[3]:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-(2-Methylbenzofuran-3-yl)ethanone is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and acetyl groups. The predicted chemical shifts (δ) are summarized in the table below, based on data from similar benzofuran structures.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.3 | Multiplet | 4H | Ar-H |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~2.5 | Singlet | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (δ ~7.8 - 7.3 ppm): The four protons on the benzene ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their signals are expected to be a complex multiplet due to spin-spin coupling between adjacent protons.

-

Acetyl Protons (δ ~2.6 ppm): The three protons of the acetyl group's methyl moiety will appear as a sharp singlet. This is because there are no adjacent protons to couple with. The electron-withdrawing nature of the adjacent carbonyl group causes this signal to be downfield compared to the other methyl group.

-

Methyl Protons (δ ~2.5 ppm): The three protons of the methyl group at the C2 position are also expected to appear as a singlet, as they have no neighboring protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for 1-(2-Methylbenzofuran-3-yl)ethanone are presented below.[4][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (ketone) |

| ~155 - 110 | Ar-C |

| ~30 | -COCH₃ |

| ~15 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~192 ppm): The carbon of the ketone's carbonyl group will appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (δ ~155 - 110 ppm): The eight carbons of the benzofuran ring system will resonate in this region. The specific chemical shifts will vary depending on their position and the electronic effects of the substituents.

-

Acetyl Methyl Carbon (δ ~30 ppm): The carbon of the acetyl group's methyl moiety will appear in the aliphatic region of the spectrum.

-

Aromatic Methyl Carbon (δ ~15 ppm): The carbon of the methyl group attached to the furan ring will also be in the aliphatic region, typically at a slightly more upfield position compared to the acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

A standard method for obtaining the IR spectrum of a solid sample is as follows[3]:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a KBr pellet, a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 1-(2-Methylbenzofuran-3-yl)ethanone is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation:

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions in this region correspond to the stretching vibrations of the C-H bonds in both the aromatic ring and the methyl groups.

-

C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of the ketone. This is one of the most prominent peaks in the spectrum.

-

C=C Stretching (~1600, ~1450 cm⁻¹): These bands are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring system.

-

C-O Stretching (~1250 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the aryl ether in the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

Mass spectra can be acquired using various ionization techniques[3]:

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a softer technique that typically keeps the molecular ion intact.

-

Mass Analyzer: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition.[7]

Mass Spectral Data and Interpretation

The mass spectrum of 1-(2-Methylbenzofuran-3-yl)ethanone (C₁₁H₁₀O₂) is expected to show a molecular ion peak corresponding to its molecular weight (174.20 g/mol ).[1]

Expected Fragmentation Pattern:

Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway involves the loss of the acetyl group or the methyl group.

Caption: Plausible fragmentation pathway of 1-(2-Methylbenzofuran-3-yl)ethanone in EI-MS.

Interpretation:

-

Molecular Ion Peak (m/z = 174): This peak corresponds to the intact molecule with one electron removed.

-

Fragment Ion (m/z = 159): Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 159.

-

Fragment Ion (m/z = 131): A significant fragment is expected at m/z 131, corresponding to the loss of the acetyl radical (•COCH₃). This would result in a stable 2-methylbenzofuran cation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed framework for the characterization of 1-(2-Methylbenzofuran-3-yl)ethanone. The expected NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this and related benzofuran derivatives. The interpretation of these spectra, grounded in fundamental principles and comparative data, ensures a high degree of confidence in the structural elucidation of this compound.

References

- BenchChem. (n.d.). Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.

- Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020). Organic Chemistry Frontiers.

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

- Hoffman Fine Chemicals. (n.d.). 1-(2-Methylbenzofuran-3-yl)ethanone.

-

PubChem. (n.d.). Ethanone, 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-Methyl-5-(prop-2-ynyloxy)benzofuran-3-yl]ethanone. Retrieved from [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

- Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Royal Society of Chemistry.

-

PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-methyl-1-benzofuran-3-yl)ethan-1-ol. Retrieved from [Link]

- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. Retrieved from [Link]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

-

PubChem. (n.d.). 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. rsc.org [rsc.org]

The Multifaceted Biological Profile of 1-(2-Methylbenzofuran-3-yl)ethanone and Its Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, represents a cornerstone in the development of novel therapeutic agents. Its inherent structural features and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, leading to a diverse array of compounds with significant biological activities.[1][2][3] Among the vast library of benzofuran derivatives, 1-(2-Methylbenzofuran-3-yl)ethanone serves as a key synthetic intermediate and a core structure for a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities associated with this core, focusing on its anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the 1-(2-Methylbenzofuran-3-yl)ethanone core have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][4][5] The anticancer activity is often attributed to the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.[4][5]

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

A prominent mechanism of action for anticancer benzofuran derivatives, particularly chalcone hybrids derived from 1-(2-Methylbenzofuran-3-yl)ethanone, is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's blood supply, leading to cell death.

Furthermore, many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5][7][8] This is often achieved through the activation of caspase cascades, a family of proteases that play a central role in the execution of apoptosis.[4][7][8]

Signaling Pathway: VEGFR-2 Inhibition by Benzofuran-Based Chalcones

Caption: VEGFR-2 signaling pathway and its inhibition by benzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | 5.93 | [6] |

| Benzofuran-Chalcone Hybrid (4g) | HeLa (Cervical) | 5.61 | [6] |

| Brominated Benzofuran (1e) | K562 (Leukemia) | > 30 (low toxicity) | [9] |

| Brominated Benzofuran (2d) | MOLT-4 (Leukemia) | > 30 (low toxicity) | [9] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [5] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][6][10]

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Benzofuran derivatives have also emerged as promising anti-inflammatory agents.[11][12][13][14] Their mechanism of action often involves the suppression of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Nitric Oxide Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Several benzofuran derivatives have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[13][15] This inhibition is often attributed to the direct or indirect suppression of iNOS activity.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Benzofuran Derivative (from Liriope spicata) | Neutrophils | 4.15 ± 0.07 | [12] |

| Benzofuran Derivative (from Penicillium crustosum) | RAW 264.7 | 17.3 | [15] |

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a simple and widely used method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.

Step-by-Step Griess Assay Protocol

-

Cell Culture and Stimulation:

-

Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

-

Sample Collection:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

-

Griess Reaction:

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzofuran scaffold is also a source of compounds with notable antimicrobial activity against a range of bacteria and fungi.[16][17][18][19] The structural modifications on the benzofuran ring system play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Spectrum of Activity

Derivatives of 1-(2-Methylbenzofuran-3-yl)ethanone and related structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][16][17][18] For instance, certain brominated derivatives have demonstrated moderate activity against Gram-positive strains.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Brominated Benzofuran (7) | Gram-positive strains | 16 - 64 | [7][8] |

| Benzofuran Derivative (from Penicillium crustosum) | Salmonella typhimurium | 12.5 | [15] |

| Benzofuran Derivative (from Penicillium crustosum) | Staphylococcus aureus | 12.5 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 1-(2-Methylbenzofuran-3-yl)ethanone core and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities underscore the importance of the benzofuran scaffold in drug discovery. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The synthetic versatility of the benzofuran nucleus, coupled with its diverse biological profile, ensures that it will remain a focal point of medicinal chemistry research for years to come.

References

- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.

- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. (n.d.). Benchchem.

- Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (2011). PubMed.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (n.d.). ResearchGate.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central.

- Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. (n.d.). PubMed.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI.

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (n.d.). MDPI.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Publications.

- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (n.d.). Hindawi.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central.

- Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... (n.d.). ResearchGate.

- part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). PubMed.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central.

- Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. (2013). Indian Journal of Heterocyclic Chemistry.

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (n.d.). MDPI.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PubMed.

- Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). National Institutes of Health.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.

- Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. (n.d.). MDPI.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (n.d.). MDPI.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 16. Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Methylbenzofuran

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core structure in a multitude of natural products and pharmacologically active molecules.[1][2][3][4] The substitution at the 2-position, particularly with a methyl group, often enhances the therapeutic potential of the benzofuran scaffold, leading to a diverse range of biological activities.[1] These derivatives have garnered significant interest in medicinal chemistry due to their promising applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] This guide provides a comprehensive overview of the therapeutic landscape of 2-methylbenzofuran derivatives, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this exciting field.

Antimicrobial Applications: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Methylbenzofuran derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6][7]

Mechanism of Action: Inhibition of DNA Gyrase B

A key mechanism through which some benzofuran derivatives exert their antimicrobial effect is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9][10] Specifically, these compounds often target the GyrB subunit, which possesses ATPase activity, providing the energy for DNA supercoiling.[8] By competitively binding to the ATP-binding site of GyrB, 2-methylbenzofuran derivatives can disrupt the supercoiling process, leading to DNA strand breaks and ultimately, bacterial cell death.[8][10]

Caption: Inhibition of DNA Gyrase B by 2-Methylbenzofuran Derivatives.

Quantitative Antimicrobial Activity

The efficacy of 2-methylbenzofuran derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). The table below summarizes the antimicrobial activity of representative compounds against various pathogens.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran-Pyrazole Hybrid | S. aureus | 2.5 - 20 | [4][11] |

| Benzofuran-Pyrazole Hybrid | E. coli | 2.5 - 20 | [4][11] |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus ATCC 6538 | - | [12][13] |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | E. coli ATCC 25922 | - | [12][13] |

| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | |

| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | |

| Aza-benzofuran derivative | Escherichia coli | 25 | |

| Oxa-benzofuran derivative | Penicillium italicum | 12.5 | |

| Oxa-benzofuran derivative | Colletotrichum musae | 12.5 - 25 |

Experimental Protocols

-

Procedure 1:

-

To a solution of the corresponding 2-methylbenzofuran-3-carboxylic acid (1 equivalent) in an appropriate solvent, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent and add an excess of aqueous ammonium hydroxide.

-

Stir the mixture for 1-2 hours.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the desired 2-methylbenzofuran-3-carboxamide.

-

-

Preparation of Inoculum:

-

Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

-

Plate Preparation:

-

Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

-

Well Diffusion:

-

Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.

-

Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

-

Use a solvent control and a standard antibiotic as controls.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. 2-Methylbenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of critical signaling pathways.[2]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of certain 2-substituted benzofuran derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][14][15][16][17] These pathways are crucial in the inflammatory response, as they regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[15][16][17] By inhibiting the phosphorylation of key proteins in these cascades, such as IKK, IκBα, p65, ERK, JNK, and p38, these compounds can effectively down-regulate the production of these inflammatory molecules.[15][16][17]

Caption: Inhibition of NF-κB and MAPK Pathways by 2-Methylbenzofuran Derivatives.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of 2-methylbenzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition of some derivatives are presented below.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Aza-benzofuran derivative 1 | RAW 264.7 | 17.31 | |

| Aza-benzofuran derivative 3 | RAW 264.7 | 16.5 | |

| Aza-benzofuran derivative 2 | RAW 264.7 | 31.5 ± 2.3 | |

| Aza-benzofuran derivative 4 | RAW 264.7 | 42.8 ± 4.7 | |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 ± 0.97 | [15][16] |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophils (PMA-stimulated) | 4.15 ± 0.07 | [18] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophils (PMA-stimulated) | 5.96 ± 0.37 | [18] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells[3][5][6][22]

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of the test 2-methylbenzofuran derivatives.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL (or as optimized). Include wells with untreated cells and cells treated with LPS alone as controls.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-only control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

-

Anticancer Therapeutic Potential: Targeting Cell Proliferation and Survival

The development of targeted cancer therapies is a major focus of modern drug discovery. 2-Methylbenzofuran derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[19][[“]][21][22]

Mechanisms of Action: Apoptosis Induction and VEGFR-2 Inhibition

The anticancer effects of 2-methylbenzofuran derivatives are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[[“]][21][22]

-

Apoptosis Induction: Several 2-methylbenzofuran derivatives have been shown to trigger apoptosis in cancer cells.[[“]][22] This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

-

VEGFR-2 Inhibition: A critical process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[1][7][12][[“]][22][23] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process.[1][7][12][[“]][22][23] Some 2-methylbenzofuran derivatives act as inhibitors of VEGFR-2, blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[[“]][22] This anti-angiogenic activity can effectively starve tumors of their blood supply, thereby inhibiting their growth.

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Quantitative Cytotoxic Activity

The cytotoxic effects of 2-methylbenzofuran derivatives have been evaluated against a variety of human cancer cell lines, with their potency expressed as IC50 values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated benzofuran derivatives | Leukemia (K562, MOLT-4) | Significant cytotoxicity | [19] |

| Halogenated benzofuran derivatives | Cervix Carcinoma (HeLa) | Significant cytotoxicity | [19] |

| 3-Methylbenzofuran derivative 16b | Non-small cell lung cancer (A549) | 1.48 | [21] |

| 3-Methylbenzofuran derivative 4c | Non-small cell lung cancer (A549) | 1.48 | [22] |

| Benzofuran-isatin hybrid 13b | Human breast adenocarcinoma (MCF-7) | 1.875 | [21] |

| Benzofuran-isatin hybrid 13g | Human breast adenocarcinoma (MCF-7) | 1.287 | [21] |

| Benzofuran derivative 30a | Hepatocellular carcinoma (HepG2) | Potent activity | [21] |

| Benzofuran derivative 30a | Human breast adenocarcinoma (MCF-7) | Potent activity | [21] |

| Benzofuran derivative 9 | Head and neck cancer (SQ20B) | 0.46 | [24] |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay[14][16][21][23][28]

-

Cell Treatment:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the 2-methylbenzofuran derivative for a specified period (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. For suspension cells, collect them directly.

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

-

Washing:

-

Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Other Potential Therapeutic Applications

Beyond the major areas of antimicrobial, anti-inflammatory, and anticancer research, 2-methylbenzofuran derivatives are being explored for other therapeutic uses. For instance, some derivatives containing an isoxazole heterocycle have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting their potential in the treatment of neurological disorders like depression and Parkinson's disease.[22][23]

Conclusion and Future Perspectives

The 2-methylbenzofuran scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of therapeutic activities. The evidence presented in this guide underscores their potential as antimicrobial, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action, particularly the inhibition of key enzymes and signaling pathways, provides a rational basis for the design and development of novel therapeutics. Further research focusing on structure-activity relationship (SAR) studies, lead optimization, and in vivo efficacy and safety profiling will be crucial in translating the promise of 2-methylbenzofuran derivatives into clinically effective drugs. The detailed experimental protocols provided herein offer a practical foundation for researchers to advance this exciting field of drug discovery.

References

- The Role of Methyl 2-(benzofuran-2-yl)acetate in the Development of Novel Antimicrobial Agents: A Technical Guide - Benchchem.

- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis - Benchchem.

-

Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]

-

Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. Available at: [Link]

- CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents.

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. Available at: [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - MDPI. Available at: [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]

-

(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - ResearchGate. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. Available at: [Link]

-

Bioactive Benzofuran derivatives: A review - PubMed. Available at: [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available at: [Link]

-

NF-κB and MAPK inflammatory pathways. - ResearchGate. Available at: [Link]

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Available at: [Link]

-

(PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - ResearchGate. Available at: [Link]

-

Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC - PubMed Central. Available at: [Link]

-

Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - MDPI. Available at: [Link]

-

(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - ResearchGate. Available at: [Link]

Sources

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. static.igem.org [static.igem.org]

- 20. consensus.app [consensus.app]

- 21. Synthesis of 2-Methylbenzofuran Derivatives from Substituted Phenols | Semantic Scholar [semanticscholar.org]

- 22. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is not only prevalent in a wide array of naturally occurring bioactive compounds but has also proven to be a versatile and fruitful template for the design and synthesis of novel therapeutic agents.[3][4] The unique physicochemical properties of the benzofuran ring system, including its planar structure and ability to participate in various non-covalent interactions, have made it a privileged motif in the quest for drugs targeting a diverse range of diseases.[5] From anticancer and antimicrobial to anti-inflammatory and antiviral applications, benzofuran derivatives have consistently demonstrated significant pharmacological potential, underscoring the enduring relevance of this remarkable heterocyclic core.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of benzofuran compounds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, offering valuable insights for professionals in drug discovery and development.

The Synthetic Landscape: Crafting the Benzofuran Core

The construction of the benzofuran nucleus is a well-explored area of organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and furan rings, allowing for the generation of diverse chemical libraries for biological screening.

Classical and Modern Synthetic Strategies